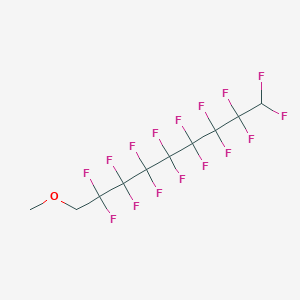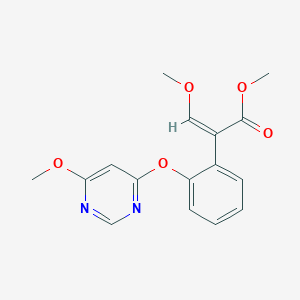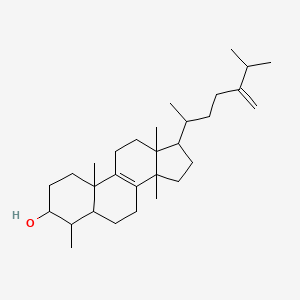![molecular formula C10H10ClN3 B12082578 4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)
4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system The presence of a chlorine atom at the 4-position and a cyclopropylmethyl group at the 5-position of the pyrrolo[3,2-d]pyrimidine ring imparts unique chemical properties to this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a pyrimidine precursor under controlled conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclopropylmethyl bromide in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial. For example, using non-phosphorus chlorination reagents can reduce the generation of hazardous waste .
化学反応の分析
Types of Reactions: 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .
科学的研究の応用
4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a potential scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
作用機序
The mechanism of action of 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer drug development .
類似化合物との比較
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities, such as kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazines: These derivatives also possess fused heterocyclic systems and are known for their antimicrobial and anticancer properties.
Uniqueness: 4-Chloro-5-(cyclopropylmethyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to the specific positioning of the chlorine and cyclopropylmethyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for selective interactions with molecular targets, enhancing its potential as a therapeutic agent .
特性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC名 |
4-chloro-5-(cyclopropylmethyl)pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C10H10ClN3/c11-10-9-8(12-6-13-10)3-4-14(9)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
InChIキー |
AGFWYHNAJYDPNI-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C=CC3=C2C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
![2-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile](/img/structure/B12082502.png)



![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)

![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)




![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)

